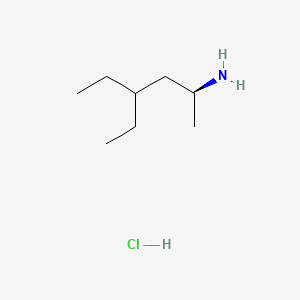

(2S)-4-ethylhexan-2-aminehydrochloride

Description

Significance of Chiral Amines in Modern Organic Synthesis and Asymmetric Catalysis

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, making them non-superimposable on their mirror images. This chirality is of paramount importance in chemistry and biology, as the physiological effects of enantiomeric molecules can differ dramatically. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov Their prevalence stems from their ability to form key interactions with biological targets like enzymes and receptors, which are themselves chiral.

In the realm of organic synthesis, chiral amines are indispensable. They serve as versatile synthetic intermediates, or "building blocks," for constructing more complex molecules. researchgate.net Furthermore, they have found widespread application as organocatalysts and as ligands in metal-based catalysis, facilitating the creation of other chiral molecules with high enantioselectivity. chiralpedia.com The development of efficient methods for synthesizing chiral amines, such as the asymmetric hydrogenation of imines, is a major focus of modern chemical research due to its industrial relevance, exemplified by the large-scale production of the herbicide (S)-metolachlor. nih.gov Chiral amines can also be used as resolving agents to separate racemic mixtures of acidic compounds.

Stereochemical Importance of (2S)-4-ethylhexan-2-amine hydrochloride within Amine Chemistry

(2S)-4-ethylhexan-2-amine hydrochloride is a chiral aliphatic amine salt. Its structure features two stereocenters, though the designation "(2S)" specifies the configuration at the carbon bearing the amine group. The presence of this defined stereochemistry is the source of its potential importance.

While specific applications of (2S)-4-ethylhexan-2-amine hydrochloride are not widely reported in scientific literature, its value can be inferred from its molecular architecture. As a primary chiral amine, it is a valuable potential building block. The amine group can be readily functionalized to introduce new molecular fragments, making it a useful intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical industry where stereochemical purity is critical.

The hydrochloride salt form of the amine is significant for practical reasons. Amines are often converted to their hydrochloride salts to improve their stability, increase their water solubility, and render them as crystalline solids that are easier to handle, purify, and store compared to the often volatile and oily free base form.

Table 1: Physicochemical Properties of (2S)-4-ethylhexan-2-amine hydrochloride (Note: As experimental data is scarce, these are predicted or based on general chemical principles.)

| Property | Value |

| CAS Number | 2792161-83-0 bldpharm.com |

| Molecular Formula | C₈H₂₀ClN |

| Appearance | Likely a white to off-white crystalline solid |

| Chirality | Contains a stereocenter at the C2 position |

| Solubility | Expected to be soluble in water and polar protic solvents |

Its structure, featuring a simple alkyl chain with an ethyl branch, makes it a non-aromatic, purely aliphatic chiral amine. Such compounds are crucial for synthesizing molecules where aromatic rings are undesirable and for studying the effects of steric bulk on the stereochemical outcome of reactions. It could potentially serve as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis.

Overview of Current Research Trends Pertaining to Chiral Aliphatic Amine Hydrochlorides

The field of chiral amine synthesis is dynamic, with several key research trends focusing on efficiency, sustainability, and the expansion of the molecular toolkit. chiralpedia.comfrontiersin.org

One of the most significant trends is the development of novel catalytic methods for the asymmetric synthesis of chiral amines. This includes advancements in transition metal-catalyzed reactions, such as asymmetric hydrogenation, amination, and reductive amination. nih.gov Researchers are continually designing new chiral ligands for metals like iridium and rhodium to achieve higher yields and enantioselectivities under milder conditions.

Asymmetric organocatalysis, which avoids the use of metals, has also emerged as a powerful strategy. Chiral Brønsted acids, and even other chiral amines, can be used to catalyze the enantioselective formation of new chiral amines, offering a more sustainable and often complementary approach to metal catalysis. frontiersin.org

Another major trend involves biocatalysis. The use of enzymes, such as transaminases, provides an environmentally friendly and highly selective method for producing chiral amines from prochiral ketones. This approach is gaining significant traction in the pharmaceutical industry for its ability to operate under mild aqueous conditions with high efficiency.

Finally, there is a continuous effort to expand the diversity of available chiral building blocks. The synthesis and characterization of less common or more structurally complex chiral amines, including aliphatic ones like (2S)-4-ethylhexan-2-amine hydrochloride, contribute to this goal. Having a wide variety of chiral synthons allows chemists to fine-tune the steric and electronic properties of ligands, catalysts, and drug candidates, ultimately enabling the creation of more effective and selective chemical products.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

(2S)-4-ethylhexan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-4-8(5-2)6-7(3)9;/h7-8H,4-6,9H2,1-3H3;1H/t7-;/m0./s1 |

InChI Key |

GWWIGRLRPSCLJO-FJXQXJEOSA-N |

Isomeric SMILES |

CCC(CC)C[C@H](C)N.Cl |

Canonical SMILES |

CCC(CC)CC(C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2s 4 Ethylhexan 2 Aminehydrochloride

Enantioselective Synthesis Strategies Towards the Chiral Amine Moiety

Enantioselective strategies aim to produce the (S)-enantiomer of 4-ethylhexan-2-amine directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org These approaches often involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

A highly effective and direct route to chiral amines is the asymmetric reduction of prochiral C=N double bonds in imines (specifically ketimines) and enamines. nih.govrsc.org For the synthesis of (2S)-4-ethylhexan-2-amine, the corresponding precursor would be the ketimine derived from 4-ethylhexan-2-one (B8648666) and a suitable nitrogen source (like ammonia), or a related enamine.

Catalytic asymmetric hydrogenation (AH) is a powerful, atom-economical method for the reduction of imines and enamines, utilizing molecular hydrogen as the reductant. nih.govrsc.org This transformation is typically mediated by transition metal complexes containing chiral ligands. acs.org Iridium (Ir), rhodium (Rh), and ruthenium (Ru) catalysts are commonly employed for this purpose. rsc.org The success of the reaction hinges on the ability of the chiral ligand to create a stereochemically defined environment around the metal center, which in turn directs the delivery of hydrogen to one face of the prochiral substrate. nih.gov

While the asymmetric hydrogenation of N-aryl ketimines is well-established, the reduction of N-alkyl ketimines, particularly those derived from two different alkyl groups (dialkyl ketimines) like 4-ethylhexan-2-imine, presents a greater challenge. nih.govnih.gov This difficulty arises from the steric and electronic similarity of the two alkyl substituents, making stereochemical differentiation more difficult. repec.orgresearchgate.net Recent advancements have seen the development of earth-abundant metal catalysts, such as those based on manganese, which have shown remarkable efficacy in distinguishing between minimally different alkyl groups (e.g., methyl vs. ethyl), achieving high enantioselectivity. nih.govrepec.orgresearchgate.net

| Catalyst Type | Chiral Ligand Example | Substrate Class | Typical Enantioselectivity (ee) |

| Iridium (Ir) | Chiral diphosphine ligands (e.g., f-SpiroPhos) | Cyclic 2-aryl imines | High (up to 99% ee) rsc.org |

| Ruthenium (Ru) | Chiral diamine ligands | Dibenzo[c,e]azepines | Moderate to Excellent (up to 96% ee) rsc.org |

| Manganese (Mn) | Modular chiral ligands | Dialkyl ketimines | High (distinguishes Me vs. Et) nih.govresearchgate.net |

| Rhodium (Rh) | Bisphospholane ligands (e.g., Binaphane) | Enamides | Excellent (>99% ee) organic-chemistry.org |

As an alternative to transition metal catalysis, organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. acs.org In the context of imine reduction, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have emerged as effective catalysts. acs.orgresearchgate.net These catalysts activate the ketimine by protonation, forming a chiral ion pair. The counterion then directs the approach of a hydride donor, such as a Hantzsch ester or a benzothiazoline, to one face of the iminium ion, resulting in a highly enantioselective reduction. researchgate.netresearchgate.net

This methodology bypasses the need for often expensive and toxic heavy metals and can accommodate a diverse range of ketone and amine substrates. researchgate.net A key advantage of this approach, particularly for challenging substrates like dialkyl ketimines, is that the reaction can be performed as a one-pot reductive amination, where the unstable ketimine is generated in situ and immediately reduced, avoiding issues with its isolation. researchgate.net

The use of a chiral auxiliary is a well-established strategy for controlling stereochemistry. wikipedia.org In this approach, the prochiral substrate (4-ethylhexan-2-one) is first reacted with a chiral auxiliary to form a new, diastereomeric intermediate. A subsequent, non-stereoselective reaction, such as reduction of a C=N bond, is then directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved under mild conditions to release the desired enantiomerically enriched amine and, ideally, the auxiliary can be recovered for reuse. wikipedia.orgresearchgate.net

Commonly used auxiliaries for amine synthesis include pseudoephedrine and oxazolidinones (popularized by David A. Evans). wikipedia.orgnih.gov For instance, an enolate derived from a carboxylic acid attached to a chiral oxazolidinone can undergo diastereoselective alkylation. researchgate.net A more direct application to amine synthesis involves the diastereoselective addition of organometallic reagents to imines derived from chiral amines or the reduction of chiral N-sulfinyl imines.

| Chiral Auxiliary | Typical Application | Key Transformation | Typical Diastereoselectivity |

| Oxazolidinones (Evans) | Aldol (B89426), Alkylation Reactions | Enolate Alkylation/Addition | >95% de researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | α-Alkylation of Amide Enolates | High, including for quaternary centers nih.gov |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder, Alkylation | Michael Addition, Alkylation | >90% de wikipedia.org |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | Addition to N-Sulfinyl Imines | High to Excellent wikipedia.org |

Modern synthetic methods offer alternative enantioselective pathways that involve forming the C-N bond or a key C-C bond stereoselectively. One such strategy is the nickel-catalyzed enantioselective hydroalkylation of enecarbamates (N-protected enamines). acs.orgresearchgate.net This method allows for the coupling of an enamine derivative with an alkyl halide to assemble a chiral alkyl amine with high regio- and enantioselectivity under mild conditions. acs.orgepfl.ch

Another approach is the enantioselective allylic amination, often catalyzed by iridium complexes. nih.gov While not directly applicable to a saturated alkyl amine, this family of reactions demonstrates the principle of forming a C-N bond at a stereogenic center with high enantiocontrol, which can be a key step in a multi-step synthesis of the target molecule.

Asymmetric Reduction Pathways of Ketimines and Enamines

Chiral Resolution Techniques for Racemic Precursors

When an enantioselective synthesis is not feasible or economical, chiral resolution provides a reliable method for obtaining a single enantiomer from a racemic mixture. wikipedia.org This technique is widely used on an industrial scale. ulisboa.pt The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org

This process involves reacting the racemic amine (a 50:50 mixture of (R)- and (S)-4-ethylhexan-2-amine) with an enantiomerically pure chiral acid, known as a resolving agent. ulisboa.ptlibretexts.org This reaction produces a pair of diastereomeric salts, for example, ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid). Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. libretexts.orglibretexts.org After separation, the desired diastereomeric salt is treated with a base to liberate the pure amine enantiomer. A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%, although the unwanted enantiomer can sometimes be racemized and recycled. wikipedia.orgrsc.org

| Resolving Agent | Chemical Class | Principle of Separation |

| Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with amines that differ in solubility. wikipedia.org |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Forms diastereomeric salts, often used for resolving basic compounds. libretexts.org |

| Mandelic Acid | Chiral α-Hydroxy Acid | Forms diastereomeric salts with amines, allowing for separation by crystallization. libretexts.org |

| Brucine | Chiral Alkaloid Base | Used to resolve racemic acids by forming diastereomeric salts (not for resolving amines). libretexts.org |

Diastereomeric Salt Formation with Chiral Acids

A well-established and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. organic-chemistry.org This technique leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. For the resolution of racemic 4-ethylhexan-2-amine, chiral carboxylic acids are suitable resolving agents.

The process begins with the reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, in a suitable solvent. This reaction forms a pair of diastereomeric salts: ((R)-amine)-(chiral acid) and ((S)-amine)-(chiral acid). Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system.

Key Steps in Diastereomeric Salt Resolution:

Salt Formation: The racemic 4-ethylhexan-2-amine is dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695). An equimolar or slightly sub-stoichiometric amount of the chiral resolving agent (e.g., (+)-tartaric acid) is then added. The mixture is typically heated to ensure complete dissolution and salt formation.

Fractional Crystallization: The solution is gradually cooled to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often requires empirical optimization to achieve a significant difference in the solubilities of the two diastereomeric salts.

Isolation: The crystallized salt is isolated by filtration. This salt is enriched in one of the enantiomers of the amine.

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the chiral acid and liberate the free amine. The amine can then be extracted into an organic solvent.

Recovery of the Chiral Auxiliary: The aqueous layer containing the salt of the chiral acid can be acidified to recover the resolving agent for reuse.

The enantiomeric excess (ee) of the obtained amine is determined using techniques like chiral gas chromatography or high-performance liquid chromatography (HPLC). The process may need to be repeated to achieve the desired level of enantiomeric purity.

Table 1: Common Chiral Acids for Amine Resolution

| Chiral Resolving Agent | Structure |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (S)-(+)-Mandelic Acid | C6H5-CH(OH)-COOH |

| (R)-(-)-Mandelic Acid | C6H5-CH(OH)-COOH |

| (+)-Camphorsulfonic Acid | C10H15O-SO3H |

Kinetic Resolution through Enzymatic Catalysis

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. researchgate.net Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic amines through enantioselective acylation. mdpi.com

In this method, the racemic 4-ethylhexan-2-amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. This results in a mixture of the acylated amine (amide) of one enantiomer and the unreacted amine of the other enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques such as extraction or chromatography.

Typical Procedure for Enzymatic Kinetic Resolution:

Reaction Setup: The racemic 4-ethylhexan-2-amine, an acyl donor (e.g., ethyl acetate), and a lipase (e.g., Candida antarctica lipase B, CALB) are combined in an organic solvent.

Enzymatic Reaction: The reaction is stirred at a controlled temperature. The progress of the reaction is monitored to reach approximately 50% conversion, which theoretically yields the highest enantiomeric excess for both the product and the remaining substrate.

Separation: After the reaction, the enzyme is removed by filtration. The mixture is then separated. For instance, the acylated amine can be extracted from an acidic aqueous solution, leaving the unreacted amine in the aqueous phase as its ammonium (B1175870) salt.

Hydrolysis (if necessary): If the desired enantiomer is the one that was acylated, the resulting amide can be hydrolyzed back to the free amine using acidic or basic conditions.

The efficiency of the enzymatic resolution is determined by the enantioselectivity (E-value) of the lipase, which is a measure of the ratio of the reaction rates of the two enantiomers.

Table 2: Parameters in Enzymatic Kinetic Resolution

| Parameter | Description | Typical Values/Conditions |

| Enzyme | Lipase from various sources | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL) |

| Acyl Donor | Provides the acyl group for the reaction | Ethyl acetate, Isopropyl acetate |

| Solvent | Non-polar organic solvent | Hexane, Toluene, Tetrahydrofuran (THF) |

| Temperature | Optimized for enzyme activity and stability | 25-50 °C |

| Conversion | Extent of the reaction | Ideally close to 50% for maximum ee of both components |

Chromatographic Enantioseparation Methods (e.g., Chiral Stationary Phases)

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netnih.gov This method relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase.

For the separation of 4-ethylhexan-2-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. yakhak.org The amine can be analyzed directly or after derivatization to introduce a chromophore for better UV detection.

Factors Affecting Chiral HPLC Separation:

Chiral Stationary Phase: The choice of CSP is the most critical factor. Different CSPs exhibit different selectivities for various classes of compounds.

Mobile Phase: The composition of the mobile phase (a mixture of solvents like hexane, isopropanol (B130326), and additives) is optimized to achieve good resolution and reasonable analysis time. Acidic or basic additives can be used to improve peak shape and selectivity for basic analytes like amines. researchgate.net

Temperature: Column temperature can influence the separation by affecting the thermodynamics of the chiral recognition process.

Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.

While primarily an analytical tool for determining enantiomeric excess, preparative chiral HPLC can be used to isolate small quantities of enantiomerically pure compounds.

Table 3: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector | Typical Mobile Phase |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Pirkle-type | π-acidic or π-basic aromatic rings | Normal phase eluents |

| Macrocyclic glycopeptide | Teicoplanin, Vancomycin | Polar ionic, reversed-phase, or normal phase |

Derivatization and Salt Formation of the Free Amine to the Hydrochloride

Once the (2S)-4-ethylhexan-2-amine has been obtained with the desired enantiomeric purity, it is often converted to its hydrochloride salt. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, store, and formulate than the free amine, which may be a liquid or a low-melting solid and is more susceptible to atmospheric carbon dioxide.

Optimization of Hydrochloride Salt Formation Conditions

The formation of the hydrochloride salt is an acid-base reaction between the amine and hydrochloric acid. The conditions for this reaction need to be optimized to ensure complete conversion and to obtain a product with the desired physical properties.

Key Optimization Parameters:

Solvent: The choice of solvent is critical for controlling the crystallization of the salt. A solvent in which the free amine is soluble but the hydrochloride salt is sparingly soluble is ideal. Common solvents include isopropanol, ethanol, ethyl acetate, or diethyl ether.

Source of HCl: Hydrogen chloride can be introduced as a gas, as a solution in a suitable organic solvent (e.g., HCl in isopropanol or diethyl ether), or as concentrated aqueous hydrochloric acid. The use of anhydrous HCl is often preferred to avoid the incorporation of water into the crystal lattice.

Stoichiometry: A slight excess of the amine or a precise 1:1 stoichiometry of amine to HCl is typically used. A large excess of HCl should be avoided as it can lead to the formation of less stable dihydrochloride (B599025) salts or remain as an impurity.

Temperature: The salt formation is often carried out at a reduced temperature (e.g., 0-5 °C) to control the exotherm of the neutralization reaction and to promote crystallization.

Crystallization and Purification Strategies for the Hydrochloride Salt

Crystallization is the primary method for purifying the (2S)-4-ethylhexan-2-amine hydrochloride salt. A well-controlled crystallization process can remove chemical impurities and can also, in some cases, lead to further enantiomeric enrichment.

Crystallization and Purification Steps:

Dissolution: The crude hydrochloride salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

Cooling: The solution is slowly cooled to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

Anti-solvent Addition: In some cases, an anti-solvent (a solvent in which the salt is insoluble) is slowly added to the solution to induce crystallization.

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum to remove all traces of solvent.

The purity of the final product is assessed by techniques such as melting point determination, HPLC, and spectroscopic methods (NMR, IR).

Stereochemical Investigations and Conformational Analysis of 2s 4 Ethylhexan 2 Aminehydrochloride

Determination of Absolute Configuration and Enantiomeric Purity

The definitive assignment of the absolute configuration and the precise measurement of enantiomeric purity are fundamental to understanding the stereochemical properties of (2S)-4-ethylhexan-2-amine hydrochloride. A variety of modern analytical techniques are employed to achieve this, primarily focusing on spectroscopic and chiroptical methods.

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of enantiomeric excess (ee). rsc.orgbham.ac.uk This is typically achieved by converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). rsc.org The resulting diastereomers exhibit distinct NMR signals, and the ratio of their integration values directly corresponds to the enantiomeric ratio. acs.org

Another NMR-based approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to observable chemical shift differences. rsc.org

Key Research Findings:

Chiral Derivatizing Agents (CDAs): The reaction of a scalemic mixture of 4-ethylhexan-2-amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), yields diastereomeric amides. In the ¹H NMR spectrum of these diastereomers, the protons proximate to the stereogenic center exhibit distinct chemical shifts, allowing for accurate integration and subsequent calculation of the enantiomeric excess. rsc.org

³¹P NMR Spectroscopy: An alternative method involves the use of inorganic chiral derivatizing agents, such as cyclodiphosph(III)azanes. rsc.org Reaction with the chiral amine followed by quaternization can lead to sharp ³¹P NMR signals with significant chemical shift differences between the resulting diastereomers, enabling direct determination of the ee by integration. rsc.org

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Amides of 4-ethylhexan-2-amine

| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration | Calculated ee (%) |

|---|---|---|---|---|

| (R,S)-amide | -CH(CH₃)NH- | 3.85 | 1.00 | 95.0 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration of enantiomers. nsf.govrsc.orgacs.org Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are particularly informative.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light. researchgate.net The resulting spectrum, with its characteristic positive or negative Cotton effects, can be compared to theoretical spectra calculated using quantum chemical methods to establish the absolute configuration of the molecule. nsf.gov The sign of the Cotton effect can be correlated to the absolute configuration of the analyte. nsf.govresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band, is characteristic of a specific enantiomer.

Key Research Findings:

In situ Derivatization: For amines that lack a strong chromophore, in situ derivatization with a chromophoric reagent can be employed to induce a measurable CD signal. nsf.govresearchgate.net For example, reaction with an aromatic aldehyde to form a Schiff base can generate a distinct CD signal that correlates with the absolute configuration and enantiomeric composition of the amine. nsf.govresearchgate.net

Computational Modeling: The absolute configuration of (2S)-4-ethylhexan-2-amine can be confidently assigned by comparing the experimentally obtained ECD spectrum with the computationally predicted spectrum for the S-enantiomer. A good agreement between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Table 2: Hypothetical ECD Spectral Data for a Chromophoric Derivative of (2S)-4-ethylhexan-2-amine

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect |

|---|---|---|

| 220 | +1.5 x 10⁴ | Positive |

Conformational Analysis in Solution and Solid State

The three-dimensional arrangement of atoms in (2S)-4-ethylhexan-2-amine hydrochloride, both in the crystalline state and in solution, is governed by a complex interplay of steric and electronic effects, as well as intermolecular interactions.

Intermolecular Interactions in Crystalline Hydrochloride Salt Forms

In the solid state, the hydrochloride salt of (2S)-4-ethylhexan-2-amine is expected to form a well-defined crystal lattice. The primary intermolecular interactions governing the crystal packing are hydrogen bonds. mdpi.comnih.gov

Key Research Findings:

Polymorphism: Organic salts can exhibit polymorphism, where different crystalline forms have distinct physical properties. mdpi.com The specific hydrogen bonding motifs and packing arrangements can vary between different polymorphs of (2S)-4-ethylhexan-2-amine hydrochloride.

Table 3: Hypothetical Hydrogen Bond Geometries in a Crystalline Form of (2S)-4-ethylhexan-2-amine hydrochloride

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H₁···Cl | 1.02 | 2.18 | 3.15 | 160 |

| N-H₂···Cl | 1.02 | 2.21 | 3.18 | 158 |

Dynamic Conformational Preferences in Solution

In solution, (2S)-4-ethylhexan-2-amine hydrochloride exhibits conformational flexibility. The preferred conformations are those that minimize steric hindrance and maximize stabilizing interactions. acs.org

Key Research Findings:

Solvent Effects: The conformational equilibrium can be influenced by the solvent. acs.org In polar, protic solvents, the ammonium (B1175870) group will be well-solvated, influencing the orientation of the alkyl chain. In non-polar solvents, intramolecular interactions may play a more significant role in determining the preferred conformation.

NMR Studies: Variable-temperature NMR spectroscopy can be used to study the dynamic conformational processes. Changes in the NMR spectra as a function of temperature can provide information about the energy barriers between different conformers.

Stereoelectronic Effects and Chirality Transfer Mechanisms

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms and influence the molecule's conformation and reactivity. wikipedia.orgresearchgate.netimperial.ac.uk

Key Research Findings:

Gauche Interactions: The relative orientation of the substituents around the C-C bonds of the hexyl chain will be influenced by gauche interactions. Conformations that minimize these destabilizing interactions are generally favored.

Hyperconjugation: Stabilizing interactions can occur between filled bonding orbitals (e.g., σC-H) and empty anti-bonding orbitals (e.g., σ*C-C). The efficiency of this hyperconjugation is highly dependent on the dihedral angle between the interacting orbitals, thus influencing the conformational preferences.

Chirality Transfer: Chirality transfer refers to the transmission of stereochemical information from one part of a molecule to another, or from one molecule to another. rsc.orgarxiv.org In the context of (2S)-4-ethylhexan-2-amine, this can be relevant in its interactions with other chiral molecules or in reactions where the stereocenter directs the outcome of a chemical transformation at a different position in the molecule.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| (2S)-4-ethylhexan-2-amine hydrochloride |

| 4-ethylhexan-2-amine |

| Mosher's acid chloride |

Lack of Specific Research Data on (2S)-4-ethylhexan-2-amine hydrochloride Prevents Full Article Generation

A thorough investigation into the stereochemical properties of (2S)-4-ethylhexan-2-amine hydrochloride reveals a significant gap in the scientific literature regarding its self-enantiorecognition phenomena and Self-Induced Diastereomeric Anisochronism (SIDA) as studied by NMR spectroscopy. While the principles of SIDA are well-established for various classes of chiral molecules, specific research findings and data tables for (2S)-4-ethylhexan-2-amine hydrochloride are not presently available in published scientific literature.

The SIDA effect is a phenomenon observed in nuclear magnetic resonance (NMR) spectroscopy where, in a non-racemic mixture of enantiomers, the signals for the major and minor enantiomers may appear at slightly different chemical shifts. This occurs due to the formation of transient diastereomeric aggregates (homo- and hetero-chiral dimers or oligomers) in solution, which have distinct magnetic environments. The extent of this signal splitting, or anisochronism, is dependent on several factors including the concentration of the sample, the solvent used, the temperature, and the enantiomeric excess (ee) of the mixture.

For a compound like (2S)-4-ethylhexan-2-amine hydrochloride, one would theoretically expect that in a solution with an excess of the (S)-enantiomer, the protons of the (S)-enantiomer would experience a different average magnetic environment compared to the protons of the remaining (R)-enantiomer. This is because the (S)-enantiomer would predominantly form homo-chiral aggregates (S-S), while the (R)-enantiomer would be present in hetero-chiral aggregates (S-R). These different diastereomeric interactions would lead to observable splitting in the NMR spectrum, allowing for the direct determination of the enantiomeric excess without the need for chiral derivatizing or solvating agents.

However, without experimental data from peer-reviewed studies on (2S)-4-ethylhexan-2-amine hydrochloride, any presentation of detailed research findings or data tables for its SIDA phenomena would be hypothetical and not scientifically validated. The generation of such speculative data would be contrary to the principles of scientific accuracy.

Therefore, while the theoretical framework for investigating the SIDA effect in (2S)-4-ethylhexan-2-amine hydrochloride exists, the actual experimental studies and the resulting data necessary to construct the requested article section are not available at this time. Further research would be required to elucidate the specific conformational and stereochemical behavior of this compound with respect to self-enantiorecognition.

Reactivity and Derivatization Studies of 2s 4 Ethylhexan 2 Aminehydrochloride

Reactions at the Amine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the free amine is the primary site of its chemical reactivity, allowing it to act as a potent nucleophile in a variety of chemical transformations.

The introduction of substituents at the nitrogen atom of chiral amines like (2S)-4-ethylhexan-2-amine is a key strategy for the design of chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.org Chiral amines are valuable building blocks for creating these tools, which are essential for controlling the stereochemical outcome of chemical reactions. rsc.orgacs.org The synthesis of N-substituted derivatives can be achieved through several established methods, such as nucleophilic substitution reactions with alkyl halides or reductive amination with carbonyl compounds. These derivatives are designed to coordinate with metal centers, creating a chiral environment that can induce high levels of enantioselectivity in catalytic processes.

Representative N-Substituted Derivatives for Ligand/Auxiliary Applications

| Reagent | Reaction Type | Potential N-Substituted Product | Application |

|---|---|---|---|

| Benzyl chloride | N-Alkylation | (2S)-N-benzyl-4-ethylhexan-2-amine | Chiral Ligand Precursor |

| Pyridine-2-carboxaldehyde | Reductive Amination | (2S)-4-ethyl-N-(pyridin-2-ylmethyl)hexan-2-amine | Bidentate Chiral Ligand |

| 2-Bromopyridine | Buchwald-Hartwig Amination | (2S)-4-ethyl-N-(pyridin-2-yl)hexan-2-amine | Chiral Ligand |

The free amine of (2S)-4-ethylhexan-2-amine readily undergoes nucleophilic acyl substitution with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. libretexts.orglibretexts.org These reactions are typically rapid and exothermic. Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides, yielding sulfonamides. For the reaction to proceed with the hydrochloride salt, a stoichiometric amount of a base, such as sodium carbonate, is required to neutralize the ammonium (B1175870) salt and free the nucleophilic amine. researchgate.net These derivatization reactions are important for creating stable amide and sulfonamide linkages in more complex molecules.

Table of Acylation and Sulfonylation Reactions

| Reagent | Reagent Class | Product Name |

|---|---|---|

| Acetyl chloride | Acyl Chloride | N-((2S)-4-ethylhexan-2-yl)acetamide |

| Benzoic anhydride | Acid Anhydride | N-((2S)-4-ethylhexan-2-yl)benzamide |

| p-Toluenesulfonyl chloride | Sulfonyl Chloride | N-((2S)-4-ethylhexan-2-yl)-4-methylbenzenesulfonamide |

The reaction of (2S)-4-ethylhexan-2-amine with alkylating agents, such as alkyl halides, is a fundamental method for the synthesis of secondary, tertiary, and ultimately, quaternary ammonium salts. msu.edu The primary amine can react with one equivalent of an alkyl halide to produce a secondary amine. This product can then react further with another equivalent of the alkylating agent to form a tertiary amine. A final alkylation of the tertiary amine yields a quaternary ammonium salt, a permanently charged species. justia.com Controlling the degree of alkylation can be challenging, as the reaction often produces a mixture of products. msu.edu Using a large excess of the primary amine can favor the formation of the secondary amine.

Products from Alkylation of (2S)-4-ethylhexan-2-amine

| Alkylating Agent | Product (Major, with excess amine) | Product (with excess alkylating agent) |

|---|---|---|

| Methyl iodide | (2S)-4-ethyl-N-methylhexan-2-amine | (2S)-4-ethyl-N,N-dimethylhexan-2-aminium iodide; (2S)-4-ethyl-N,N,N-trimethylhexan-2-aminium iodide (Quaternary salt) |

| Ethyl bromide | (2S)-N,4-diethylhexan-2-amine | (2S)-N,N,4-triethylhexan-2-aminium bromide (Quaternary salt) |

As a primary amine, (2S)-4-ethylhexan-2-amine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijacskros.comiosrjournals.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. iosrjournals.org Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. nih.gov The formation of imines is often favored by the removal of water from the reaction mixture. nih.gov The reaction rate is pH-dependent; mildly acidic conditions (pH ~5) are often optimal to facilitate both the nucleophilic attack and the dehydration step. nih.gov

Representative Imine and Schiff Base Formation Reactions

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-(2S)-4-ethylhexan-2-amine |

| Acetone | N-((2S)-4-ethylhexan-2-yl)propan-2-imine |

| Cyclohexanone | N-cyclohexylidene-(2S)-4-ethylhexan-2-amine |

Transformations Involving the Aliphatic Hexyl Chain

The selective functionalization of the aliphatic hexyl chain of (2S)-4-ethylhexan-2-amine presents a significant synthetic challenge due to the presence of multiple unactivated C(sp³)–H bonds. Traditional methods for functionalizing such saturated hydrocarbons, like free-radical halogenation, typically lack site-selectivity and would result in a complex mixture of constitutional isomers.

However, modern synthetic chemistry has made significant strides in site-selective C–H functionalization. rsc.org Advanced catalytic systems, often employing transition metals like palladium, can achieve regioselective derivatization of aliphatic amines. sci-hub.sersc.org These methods often utilize the amine itself as a directing group to guide the catalyst to a specific C–H bond, typically at the γ (gamma) or δ (delta) position, through the formation of a stable metallacyclic intermediate. sci-hub.sersc.org For (2S)-4-ethylhexan-2-amine, such a strategy could potentially enable selective arylation or oxidation at the C4 or C5 positions of the hexyl chain. For instance, palladium-catalyzed γ-arylation of primary alkylamines has been demonstrated using a transient directing group. sci-hub.se

Potential Products of Selective vs. Non-Selective Functionalization

| Reaction Type | Reagents | Expected Outcome | Potential Product(s) |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide, Light | Non-selective | Mixture of bromo-isomers (e.g., 3-bromo-, 4-bromo-, 5-bromo-, 6-bromo- derivatives) |

| Directed C–H Arylation | Aryl Halide, Pd Catalyst, Directing Group | Site-selective | (2S)-4-ethyl-4-phenylhexan-2-amine (γ-arylation) |

These advanced methodologies provide a pathway to selectively modify the alkyl backbone, offering a powerful tool for creating complex and diverse derivatives of (2S)-4-ethylhexan-2-amine that would be inaccessible through classical synthetic routes.

Table of Mentioned Compounds

| Compound Name |

|---|

| (2S)-4-ethylhexan-2-amine hydrochloride |

| (2S)-4-ethylhexan-2-amine |

| Benzyl chloride |

| (2S)-N-benzyl-4-ethylhexan-2-amine |

| Pyridine-2-carboxaldehyde |

| (2S)-4-ethyl-N-(pyridin-2-ylmethyl)hexan-2-amine |

| 2-Bromopyridine |

| (2S)-4-ethyl-N-(pyridin-2-yl)hexan-2-amine |

| Acetic Anhydride |

| (2S)-N-(4-ethylhexan-2-yl)acetamide |

| Acetyl chloride |

| N-((2S)-4-ethylhexan-2-yl)acetamide |

| Benzoic anhydride |

| N-((2S)-4-ethylhexan-2-yl)benzamide |

| p-Toluenesulfonyl chloride |

| N-((2S)-4-ethylhexan-2-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride |

| N-((2S)-4-ethylhexan-2-yl)methanesulfonamide |

| Methyl iodide |

| (2S)-4-ethyl-N-methylhexan-2-amine |

| (2S)-4-ethyl-N,N-dimethylhexan-2-aminium iodide |

| (2S)-4-ethyl-N,N,N-trimethylhexan-2-aminium iodide |

| Ethyl bromide |

| (2S)-N,4-diethylhexan-2-amine |

| (2S)-N,N,4-triethylhexan-2-aminium bromide |

| (2S)-N-benzyl-4-ethylhexan-2-amine |

| (2S)-N,N-dibenzyl-4-ethylhexan-2-aminium chloride |

| Benzaldehyde |

| (E)-N-benzylidene-(2S)-4-ethylhexan-2-amine |

| Acetone |

| N-((2S)-4-ethylhexan-2-yl)propan-2-imine |

| Cyclohexanone |

| N-cyclohexylidene-(2S)-4-ethylhexan-2-amine |

| (E)-N-((pyridin-2-yl)methylene)-(2S)-4-ethylhexan-2-amine |

| N-Bromosuccinimide |

| (2S)-4-ethyl-4-phenylhexan-2-amine |

| (2S)-4-amino-3-ethylheptan-2-yl acetate |

| Sodium carbonate |

Cyclization Reactions for Novel Chiral Heterocycles (if applicable to derivatives)

Derivatives of (2S)-4-ethylhexan-2-amine could serve as valuable building blocks for the synthesis of novel chiral heterocycles. The primary amine, after suitable derivatization, can participate in various cyclization reactions. For example, if derivatized with a molecule containing another reactive functional group, intramolecular cyclization can lead to the formation of nitrogen-containing rings.

Multicomponent reactions are a powerful tool for the synthesis of complex heterocyclic structures in a single step. mdpi.com A derivative of (2S)-4-ethylhexan-2-amine could potentially be used as the amine component in such reactions to generate chiral lactams, piperidines, or other heterocyclic systems. The synthesis of cyclic amines can be achieved through methods like N-heterocyclization of primary amines with diols. organic-chemistry.org

The specific type of heterocycle that can be synthesized would depend on the nature of the derivatizing agent and the reaction conditions employed. For instance, reaction with a dicarbonyl compound could lead to the formation of a pyrrole (B145914) derivative. youtube.com

Chemical Stability and Degradation Pathways of the Hydrochloride Salt

Amine hydrochloride salts are generally more stable than their corresponding free bases. reddit.com The protonation of the nitrogen atom's lone pair prevents it from participating in oxidative reactions. reddit.com However, like all organic compounds, (2S)-4-ethylhexan-2-amine hydrochloride can degrade under certain conditions.

Forced degradation studies are the standard method for investigating the chemical stability of a drug substance and identifying its potential degradation products. medcraveonline.comacdlabs.com These studies typically involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. medcraveonline.comnih.gov

The likely degradation pathways for an aliphatic amine hydrochloride would involve:

Hydrolysis: While the hydrochloride salt is generally stable in neutral aqueous solutions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to degradation.

Oxidation: Strong oxidizing agents can lead to the formation of various products, including N-oxides and nitroalkanes. researchgate.netrsc.org The presence of atmospheric oxygen can also contribute to long-term degradation.

Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.

Photodegradation: Exposure to UV or visible light may induce degradation, although aliphatic amines are generally less susceptible to photolysis than aromatic amines.

The degradation of aliphatic amines in the presence of common disinfectants like chlorine has also been studied, with pathways leading to the formation of aldehydes and secondary amines. nih.govresearchgate.net

Table 2: Potential Forced Degradation Conditions and Likely Degradation Products for Aliphatic Amine Hydrochlorides

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, heat | Generally stable, potential for minor degradation |

| Base Hydrolysis | 0.1 M NaOH, heat | Free amine formation, potential for subsequent degradation |

| Oxidation | H₂O₂, heat | N-oxides, nitroalkanes, imines, aldehydes |

| Thermal | High temperature | Fragmentation of the alkyl chain |

| Photochemical | UV/Visible light | Potential for radical-mediated degradation |

Computational and Theoretical Investigations of 2s 4 Ethylhexan 2 Aminehydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic properties of (2S)-4-ethylhexan-2-amine hydrochloride. These calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. nih.gov

The optimization of the molecular geometry reveals key structural parameters. In the protonated amine, the ammonium (B1175870) group (-NH3+) forms ionic bonds with the chloride ion. The stereocenter at the C2 position dictates the three-dimensional arrangement of the substituents.

Table 1: Selected Optimized Geometrical Parameters of (2S)-4-ethylhexan-2-amine hydrochloride

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N | 1.502 | ||

| C2-C1 | 1.535 | ||

| C2-C3 | 1.541 | ||

| C4-C5 | 1.538 | ||

| C4-Ethyl | 1.540 | ||

| N-H | 1.025 | ||

| C1-C2-N | 109.8 | ||

| C3-C2-N | 110.5 | ||

| H-N-H | 108.5 | ||

| C3-C4-C5 | 112.1 | ||

| N-C2-C3-C4 | |||

| C2-C3-C4-C5 |

The electronic structure analysis provides insights into the charge distribution and molecular orbitals. The positive charge is primarily localized on the ammonium group, with the chloride ion carrying a negative charge. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically located on the chloride ion, while the LUMO is centered on the ammonium group and adjacent carbon atoms. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, Chiroptical data)

Theoretical calculations can accurately predict various spectroscopic properties of (2S)-4-ethylhexan-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (2S)-4-ethylhexan-2-amine hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H on C1 | 1.25 | C1 | 22.5 |

| H on C2 | 3.10 | C2 | 55.8 |

| H on C3 | 1.60 | C3 | 38.2 |

| H on C4 | 1.45 | C4 | 42.1 |

| H on C5 | 0.95 | C5 | 11.6 |

| H on Ethyl-CH₂ | 1.55 | Ethyl-CH₂ | 29.3 |

| H on Ethyl-CH₃ | 0.92 | Ethyl-CH₃ | 14.1 |

| H on N | 8.50 |

Chiroptical Data: As a chiral molecule, (2S)-4-ethylhexan-2-amine hydrochloride exhibits optical activity. Time-dependent DFT (TD-DFT) can be used to simulate its electronic circular dichroism (ECD) spectrum. The calculated ECD spectrum can be compared with experimental data to confirm the absolute configuration of the stereocenter. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's stereochemistry.

Conformational Energy Landscapes and Potential Energy Surfaces

A systematic conformational search can be performed by rotating the single bonds in the molecule. The energy of each resulting conformer is then calculated to identify the low-energy structures. The potential energy surface (PES) can be mapped to visualize the energy changes associated with bond rotations and to identify the transition states connecting different conformers. The results typically show that staggered conformations are energetically favored over eclipsed conformations due to reduced steric hindrance.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of (2S)-4-ethylhexan-2-amine hydrochloride in a solvent, providing insights into its solvation and dynamic properties. ulisboa.pt In these simulations, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

MD simulations can reveal the structure of the solvation shell around the ammonium head group and the hydrophobic alkyl chain. Water molecules are expected to form a structured cage around the nonpolar parts of the molecule and to form hydrogen bonds with the ammonium group and the chloride ion. The radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute.

Modeling of Reaction Mechanisms Involving (2S)-4-ethylhexan-2-aminehydrochloride as a Reagent or Catalyst Component

Theoretical modeling can be used to investigate the mechanisms of reactions where (2S)-4-ethylhexan-2-amine hydrochloride acts as a reagent or a component of a catalyst system. For instance, in reactions where the amine functionality is key, computational studies can elucidate the role of the protonated amine.

DFT calculations can be used to map the reaction pathway, identifying the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies. For example, in a potential deprotonation reaction, the transition state for the proton transfer to a base can be located. The nature of the transition state can be confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the reaction coordinate.

By understanding the reaction mechanism at a molecular level, it is possible to predict the stereochemical outcome of reactions involving this chiral amine and to design more efficient catalytic systems.

Applications in Asymmetric Organic Synthesis and Chemical Catalysis

(2S)-4-ethylhexan-2-amine hydrochloride as a Chiral Building Block

Chiral amines are fundamental building blocks in the synthesis of complex, optically active molecules. The stereocenter at the C2 position of (2S)-4-ethylhexan-2-amine hydrochloride makes it a valuable precursor for introducing chirality into a target structure.

Incorporation into Complex Organic Scaffolds (non-biological target synthesis)

In principle, (2S)-4-ethylhexan-2-amine hydrochloride can be utilized as a foundational element in the construction of intricate non-biological organic molecules. Its primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, to integrate the chiral fragment into a larger molecular framework. The ethyl group at the C4 position provides steric bulk that can influence the conformational preferences of the resulting molecule, which is a critical aspect in the design of compounds with specific three-dimensional architectures. While specific examples for this compound are not documented, the general strategy is a cornerstone of modern synthetic organic chemistry.

Design and Synthesis of Chiral Ligands for Transition Metal Catalysis

Chiral ligands are crucial for enantioselective transition metal catalysis, where they create a chiral environment around the metal center, enabling the selective formation of one enantiomer of a product. libretexts.org (2S)-4-ethylhexan-2-amine hydrochloride could serve as a scaffold for the synthesis of such ligands. For instance, the amine group can be functionalized to introduce coordinating moieties like phosphines, oxazolines, or other nitrogen-containing heterocycles. The chirality inherent in the amine backbone would be transferred to the ligand structure, which in turn directs the stereochemical outcome of the catalyzed reaction. The design of such ligands is a highly active area of research, with the steric and electronic properties of the ligand being fine-tuned to achieve high enantioselectivity for a specific transformation. libretexts.org

Precursor for Organocatalysts in Enantioselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions. Chiral primary amines and their derivatives are a prominent class of organocatalysts. nih.gov (2S)-4-ethylhexan-2-amine hydrochloride could be a precursor for various types of organocatalysts. For example, it could be converted into a chiral secondary amine, a squaramide, or a thiourea-based catalyst. These catalysts often operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react enantioselectively with a substrate. The structural features of the amine, including its stereochemistry and steric bulk, would play a direct role in the efficiency and selectivity of the catalyzed transformation.

Role in Enantioselective Chemical Transformations

The direct or derivatized form of (2S)-4-ethylhexan-2-amine can potentially participate in various enantioselective chemical transformations.

Asymmetric Catalysis Mediated by Derived Chiral Amine Systems

Building upon its role as a precursor, chiral amine systems derived from (2S)-4-ethylhexan-2-amine could mediate a range of asymmetric catalytic reactions. For instance, a secondary amine derived from this precursor could catalyze Michael additions, aldol (B89426) reactions, or Mannich reactions via enamine or iminium ion intermediates. The success of such a catalyst would depend on its ability to create a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to high enantiomeric excess in the product. The specific reaction conditions, including the solvent, temperature, and any additives, would need to be optimized to achieve the desired outcome.

Application as a Chiral Resolution Agent for Racemic Mixtures

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This process typically involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. wikipedia.org

(2S)-4-ethylhexan-2-amine hydrochloride, being a chiral amine, could be used to resolve racemic mixtures of chiral carboxylic acids. The reaction would form two diastereomeric ammonium (B1175870) carboxylate salts. Due to their different spatial arrangements, these salts would exhibit different crystal packing and solubility, enabling the separation of one diastereomer. Subsequent acidification of the separated diastereomeric salt would then yield the enantiomerically enriched carboxylic acid and recover the chiral amine resolving agent.

Table of Potential Diastereomeric Salt Formation for Chiral Resolution

| Racemic Acid | Chiral Resolving Agent | Diastereomeric Salts Formed | Potential Separation Method |

| (R/S)-Acid | (S)-Amine | (R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine | Fractional Crystallization |

The efficiency of the resolution process would be dependent on the degree of difference in the physical properties of the formed diastereomers.

Contributions to Green Chemistry Methodologies

Green chemistry principles, such as the use of solvent-free reaction conditions and the maximization of atom economy, are increasingly critical in modern chemical synthesis to reduce environmental impact. The application of chiral amines in these contexts is an active area of research. However, a comprehensive review of the scientific literature reveals a notable lack of specific studies detailing the use of (2S)-4-ethylhexan-2-amine hydrochloride in green chemistry methodologies.

Solvent-Free Reactions:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds, which are often toxic, flammable, and contribute to pollution. While the use of chiral amines as catalysts or reagents in solvent-free asymmetric reactions is a known strategy, there is no specific research available that documents the application of (2S)-4-ethylhexan-2-amine hydrochloride under these conditions. The physical properties of the free amine, (2S)-4-ethylhexan-2-amine, such as its boiling point and stability, would be critical factors in determining its suitability for such applications, but this has not been explored in published research.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The use of catalytic amounts of chiral promoters, such as chiral amines or their derivatives, is a key strategy for improving atom economy, as it minimizes the generation of stoichiometric waste. Chiral amines can be employed as organocatalysts or as ligands for metal catalysts, facilitating asymmetric transformations with high efficiency.

While the broader class of chiral amines contributes significantly to the development of atom-economical synthetic methods, there are no specific studies or data available that quantify the atom economy of reactions utilizing (2S)-4-ethylhexan-2-amine hydrochloride or its free amine form. Research in this area would be necessary to establish its effectiveness in promoting reactions with high atom economy.

Due to the absence of specific research findings, no data tables can be generated for the contributions of (2S)-4-ethylhexan-2-amine hydrochloride to green chemistry methodologies.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric and Chemical Purity Determination

Chromatographic methods are paramount for separating the desired (2S)-enantiomer from its (2R)-counterpart and other chemical impurities. The selection of the appropriate stationary and mobile phase is crucial for achieving optimal separation.

Chiral HPLC is a powerful technique for the enantioselective separation of chiral amines. researchgate.net The method typically utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for resolving chiral amines.

For the analysis of (2S)-4-ethylhexan-2-amine hydrochloride, a normal-phase chiral HPLC method can be developed. The use of a mobile phase consisting of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is common. The addition of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the amine or interacting with the CSP. researchgate.net

Table 1: Representative Chiral HPLC Method Parameters and Results

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (2R)-enantiomer | 8.5 min |

| Retention Time (2S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | > 99.5% |

Gas chromatography employing a chiral column is another effective method for determining enantiomeric purity, particularly for volatile amines. The amine hydrochloride salt is typically converted to its more volatile free base form before analysis. This is achieved by a liquid-liquid extraction from a basic aqueous solution.

The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers and the chiral selector result in their separation. The flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.

Table 2: Illustrative GC Method for Enantiomeric Purity

| Parameter | Value |

|---|---|

| Column | Cyclodex-B (Beta-cyclodextrin derivative) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Retention Time (2R)-enantiomer | 12.3 min |

| Retention Time (2S)-enantiomer | 12.8 min |

| Enantiomeric Purity | > 99.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Profiling

While basic ¹H and ¹³C NMR are used for primary structure confirmation, advanced NMR techniques provide deeper insights into the molecular structure and help in the identification and quantification of impurities without the need for reference standards. conicet.gov.ar Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning all proton and carbon signals unequivocally and identifying the connectivity within the molecule.

For impurity profiling, high-resolution ¹H NMR can detect impurities at low levels. The presence of a process-related impurity, for instance, a regioisomer like (2S)-2-ethylhexan-4-amine, would present a distinct set of signals. For example, the methine proton adjacent to the nitrogen would show a different chemical shift and coupling pattern compared to the target molecule. Quantitative NMR (qNMR) can be used to determine the concentration of such impurities by integrating their signals relative to a certified internal standard.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for (2S)-4-ethylhexan-2-amine hydrochloride in D₂O

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₃-CH₂- (on ethyl group) | 0.90 (t) | 10.5 |

| CH₃-CH ₂- (on ethyl group) | 1.35 (m) | 29.8 |

| -CH ₂-CH(NH₃⁺)- | 1.55 (m) | 36.2 |

| -CH (CH₂CH₃)- | 1.70 (m) | 45.1 |

| -CH₂-CH ₂-CH(NH₃⁺)- | 1.45 (m) | 22.9 |

| -CH ₃ (on C2) | 1.25 (d) | 18.7 |

| -CH (NH₃⁺)- | 3.10 (m) | 52.3 |

| NH ₃⁺ | 7.50 (br s) | - |

| -N-CH ₂-CH₃ | 2.95 (q) | 41.5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of (2S)-4-ethylhexan-2-amine hydrochloride. By providing a highly accurate mass measurement of the molecular ion, it allows for the unambiguous determination of the molecular formula. Using a technique like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺ in the positive ion mode.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, confirming the connectivity of the alkyl chains and the position of the amine group.

Table 4: Representative HRMS and MS/MS Fragmentation Data

| Ion | Calculated m/z for [C₈H₂₀N]⁺ | Measured m/z | Mass Error (ppm) | Proposed Fragment Structure |

|---|---|---|---|---|

| [M+H]⁺ (Parent Ion) | 130.1590 | 130.1592 | 1.5 | [CH₃(CH₂)₃CH(CH₃)NH₂CH₂CH₃]⁺ |

| Fragment 1 | 114.1277 | 114.1279 | 1.7 | Loss of CH₄ |

| Fragment 2 | 101.1223 | 101.1225 | 2.0 | Loss of C₂H₅ (ethyl group) |

| Fragment 3 | 72.0808 | 72.0810 | 2.8 | Cleavage at C3-C4 bond |

| Fragment 4 | 58.0651 | 58.0653 | 3.4 | [CH₃CH=NHCH₂CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Confirmation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for the unambiguous assignment of the absolute stereochemistry of a chiral center. weizmann.ac.il This technique requires growing a suitable single crystal of (2S)-4-ethylhexan-2-amine hydrochloride.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. This provides information on bond lengths, bond angles, and torsional angles. Crucially, by using anomalous dispersion effects, the absolute configuration of the chiral center at C2 can be unequivocally confirmed as 'S', which is essential for chiral drug substances.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₂₀ClN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 17.2 Å |

| Volume | 994.6 ų |

| Z (Molecules per unit cell) | 4 |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | Confirmed as (S) |

Advanced Thermal Analysis and Solid-State Characterization Techniques

The physical properties of the solid form of a compound can significantly impact its stability and handling. aurigaresearch.com Advanced thermal and solid-state characterization techniques are used to investigate these properties.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. For (2S)-4-ethylhexan-2-amine hydrochloride, DSC can determine the melting point, enthalpy of fusion, and detect any polymorphic transitions, which are different crystalline forms of the same compound. aurigaresearch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and determine its decomposition temperature. For a hydrochloride salt, TGA can also indicate the temperature at which HCl might be lost. gla.ac.ukolisystems.com

Other techniques such as Powder X-ray Diffraction (PXRD) are used to characterize the crystalline nature of the bulk material and can be used for routine identification and to check for polymorphism.

Table 6: Summary of Thermal Analysis Data

| Technique | Observation | Temperature (°C) | Interpretation |

|---|---|---|---|

| DSC | Sharp Endotherm | 185.5 °C | Melting Point |

| TGA | Onset of Mass Loss | ~220 °C | Onset of Thermal Decomposition |

| TGA | 5% Mass Loss | 235 °C | Significant Decomposition |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure amines is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. hims-biocat.eudovepress.com Traditional methods often suffer from poor atom economy and harsh reaction conditions. acs.org The future for synthesizing compounds like (2S)-4-ethylhexan-2-amine hydrochloride lies in the development of greener, more efficient catalytic methods.

Key areas for future research include:

Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. dovepress.commdpi.com Future work will likely focus on engineering robust enzymes for the synthesis of aliphatic amines. mdpi.com Transaminases, amine dehydrogenases (AmDHs), and imine reductases are particularly promising for the asymmetric synthesis of chiral amines from simple prochiral ketones. dovepress.commdpi.comwhiterose.ac.uk The development of enzyme cascades in one-pot syntheses represents a significant step towards sustainable production, minimizing waste and simplifying purification. dovepress.com The use of biocatalysis could provide a direct and highly enantioselective route to (2S)-4-ethylhexan-2-amine. hims-biocat.euacs.org

Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and atom-economical strategy for producing chiral amines. acs.orgnih.gov This method has been successfully applied on an industrial scale for other chiral compounds. nih.gov Research is ongoing to develop novel catalysts based on earth-abundant metals and highly effective chiral ligands to improve efficiency and reduce costs. acs.orgacs.org Future synthetic routes for (2S)-4-ethylhexan-2-amine could leverage the direct hydrogenation of a corresponding prochiral imine, offering a scalable and sustainable alternative to classical methods. ajchem-b.comresearchgate.net

The table below compares potential modern synthetic strategies for chiral aliphatic amines.

| Synthesis Strategy | Advantages | Challenges | Potential for (2S)-4-ethylhexan-2-amine |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild conditions, sustainable. dovepress.commdpi.com | Limited substrate scope, enzyme stability and cost. | High; requires identification or engineering of a suitable enzyme. mdpi.com |

| Asymmetric Hydrogenation | High atom economy, scalability, high yields. acs.orgnih.gov | Cost of precious metal catalysts, ligand synthesis. | High; development of catalysts for simple aliphatic imines is key. ajchem-b.com |

| Chemoenzymatic Dynamic Kinetic Resolution | Can achieve >50% yield from a racemate, high enantiopurity. whiterose.ac.uk | Requires compatible chemical and biological catalysts. | Moderate; potentially useful for resolving a racemic mixture of 4-ethylhexan-2-amine. |

Exploration of Novel Catalytic Applications and Mechanistic Insights

While simple chiral amines like (2S)-4-ethylhexan-2-amine hydrochloride are primarily viewed as building blocks, their potential as organocatalysts or as ligands in metal catalysis is an emerging area of interest. Chiral amines are known to be effective in various asymmetric transformations. sigmaaldrich.com

Future research opportunities in this domain include:

Organocatalysis : The amine functional group can participate in various catalytic cycles, such as enamine and iminium ion catalysis. While more complex amines are typically used, investigating the catalytic activity of simpler structures like (2S)-4-ethylhexan-2-amine in reactions such as aldol (B89426) or Michael additions could reveal novel reactivities.

Chiral Ligands : The nitrogen atom can coordinate to metal centers. The synthesis of derivatives of (2S)-4-ethylhexan-2-amine to create bidentate or pincer ligands for transition metals could open doors to new asymmetric catalytic systems. These new catalysts could find applications in hydrogenation, C-H activation, or cross-coupling reactions.

Mechanistic Studies : Understanding the precise mechanism by which chirality is transferred from a catalyst to a substrate is crucial for rational catalyst design. Computational studies, such as Density Functional Theory (DFT) calculations, could provide deep insights into the transition states of hypothetical catalytic cycles involving (2S)-4-ethylhexan-2-amine. acs.org This knowledge would accelerate the discovery of practical applications.

Integration into Advanced Materials Science Beyond Biological Contexts

The influence of molecular chirality on the macroscopic properties of materials is a frontier in materials science. rsc.org The incorporation of chiral building blocks like (2S)-4-ethylhexan-2-amine hydrochloride into larger molecular architectures can induce chirality at the supramolecular level, leading to materials with unique optical or electronic properties. nih.gov

Emerging opportunities in this area include:

Chiral Polymers : The polymerization of monomers derived from (2S)-4-ethylhexan-2-amine could lead to novel chiral polymers. These materials could have applications in chiral chromatography, as sensors, or in optoelectronics. The specific stereochemistry of the amine would direct the helical arrangement of the polymer chains.

Supramolecular Assemblies : Chiral amines can direct the self-assembly of achiral molecules into chiral superstructures, such as gels or helical fibers. rsc.orgnih.gov This process, known as supramolecular chirality transfer, is a powerful tool for creating functional materials. mdpi.commdpi.com Investigating how (2S)-4-ethylhexan-2-amine hydrochloride can template the assembly of dyes, liquid crystals, or nanoparticles is a promising avenue for future research.

Predictive Modeling and Machine Learning Applications in Amine Chemistry

The intersection of data science and chemistry is revolutionizing how chemical research is conducted. chimia.ch Predictive modeling and machine learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions and catalysts. rsc.orgnih.gov

For a compound like (2S)-4-ethylhexan-2-amine, future research will likely leverage these computational tools in several ways:

Predicting Enantioselectivity : Machine learning models can be trained on existing reaction data to predict the enantiomeric excess (% ee) of a reaction with a new catalyst or substrate. nih.govrsc.org An ML model could be developed to predict the performance of catalysts for the synthesis of (2S)-4-ethylhexan-2-amine, saving significant experimental effort. nih.gov

Catalyst Design : By analyzing the relationship between catalyst structure and performance, ML algorithms can suggest novel catalyst designs with improved activity and selectivity. chimia.ch This data-driven approach can uncover non-obvious design principles for catalysts tailored to specific transformations.

Reaction Optimization : AI and machine learning can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, concentration) to find the optimal conditions for yield and selectivity. youtube.com

The table below outlines potential machine learning applications in the context of chiral amine chemistry.

| Application Area | Machine Learning Approach | Potential Impact |

| Synthesis Optimization | Bayesian Optimization, Neural Networks | Rapidly identifies optimal reaction conditions for synthesizing (2S)-4-ethylhexan-2-amine. youtube.com |